5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Description
Molecular Architecture and Functional Group Analysis
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (C₉H₆N₂O₄S) features a fused heterocyclic scaffold combining a pyrimidine ring, a thiophene moiety, and a carboxylic acid group. Key structural attributes include:
Molecular Connectivity
- Pyrimidine core : Positions 2 and 4 are substituted with a thiophene ring and a carboxylic acid group, respectively. Hydroxyl groups occupy positions 5 and 6, enabling keto-enol tautomerism.
- Thiophene substitution : The sulfur-containing heterocycle at position 2 contributes to π-π stacking interactions and modulates electronic properties.
- Carboxylic acid : The COOH group at position 4 enhances solubility in polar solvents and enables hydrogen bonding.
Table 1: Key Structural Descriptors
Spectral validation includes:
Tautomeric Equilibria and Conformational Dynamics
The compound exhibits dynamic tautomerism due to its hydroxyl and carbonyl groups:
Dominant Tautomeric Forms
- Keto-enol equilibria :
Figure 1: Proposed Tautomeric Pathways
Keto Form (A) ⇌ Enol Form (B)
| |
⇌ Zwitterionic Form (C)
Solvent-Dependent Behavior
- Polar solvents (e.g., DMSO) : Stabilize zwitterionic forms via solvation.
- Non-polar solvents (e.g., CHCl₃) : Favor keto-enol tautomers.
Table 2: Tautomer Populations in Select Solvents
| Solvent | Keto Form (%) | Enol Form (%) | Zwitterion (%) |
|---|---|---|---|
| DMSO-d₆ | 40 | 30 | 30 |
| CDCl₃ | 65 | 35 | 0 |
| H₂O | 25 | 25 | 50 |
Comparative Analysis with Thienopyrimidine Isomers
Structural variations among thienopyrimidine isomers significantly influence physicochemical and biological properties:
Isomeric Classification
- Thieno[2,3-d]pyrimidines (e.g., target compound):
- Thieno[3,2-d]pyrimidines :
- Thieno[3,4-d]pyrimidines :
Table 3: Structural and Electronic Comparisons
| Property | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine | Thieno[3,4-d]pyrimidine |
|---|---|---|---|
| Dipole moment (Debye) | 4.2 | 3.8 | 5.1 |
| LogP (octanol-water) | 1.2 | 1.8 | 0.9 |
| λmax (UV-Vis, nm) | 280 | 265 | 295 |
| Hydrogen bond donors | 3 | 2 | 3 |
Properties
IUPAC Name |
5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGKSFNCMYOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388438 | |
| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391680-79-8 | |
| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid generally proceeds via:
- Cyclization of appropriate precursors : This often involves constructing the pyrimidine ring through condensation reactions.
- Condensation of thiophene derivatives with pyrimidine precursors : Thiophene moieties are introduced by coupling or condensation reactions with functionalized pyrimidine intermediates.
- Functional group modifications : Hydroxyl groups at positions 5 and 6 and the carboxylic acid group at position 4 are introduced or transformed through oxidation, hydrolysis, or esterification steps.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization | Diels-Alder reaction between thiophene derivative and suitable diene | Forms the pyrimidine-thiophene core structure | Controlled temperature and time required |
| 2 | Condensation | Coupling of thiophene-carboxylic acid derivatives with functionalized pyrimidine precursors in anhydrous DMF using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine and base N-methylmorpholine | Establishes the key C-C and C-N bonds | Reaction time: 12–24 hours; Stoichiometry: amine:carbonyl 1:1.2 |
| 3 | Hydrolysis | Treatment of methyl ester intermediate with lithium hydroxide in tetrahydrofuran (THF) | Converts methyl ester to carboxylic acid | Yield ~85% |
| 4 | Hydrogenation (for derivatives) | Pd/C catalyst under hydrogen atmosphere in THF/MeOH mixture | Reduces nitro substituents to amino groups when present | High yield (~98%) for intermediates |
| 5 | Purification | Silica gel chromatography, recrystallization | Ensures high purity of final compound | Essential for characterization |
Representative Synthetic Procedure
- Starting from methyl ester derivative : Methyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate is prepared first.
- Hydrolysis step : The methyl ester is treated with lithium hydroxide in tetrahydrofuran at room temperature or slightly elevated temperatures to yield the free acid.
- Work-up : Acidification with dilute hydrochloric acid precipitates the target acid, which is then isolated by filtration and washed.
- Purification : Final purification is done by recrystallization or chromatography to achieve the desired purity.
Reaction Optimization Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Reaction Time (condensation) | 12–24 hours | Longer times improve conversion but may increase side products |
| Stoichiometric Ratio (amine:carbonyl) | 1:1.2 | Slight excess of carbonyl improves coupling efficiency |
| Temperature (hydrolysis) | Room temp to 40°C | Higher temp accelerates hydrolysis but may degrade sensitive groups |
| Solvent | DMF for coupling; THF/MeOH for hydrogenation; THF for hydrolysis | Solvent polarity affects solubility and reaction rates |
| Catalyst | Pd/C for hydrogenation | Essential for selective reduction of nitro groups |
Analytical Characterization During Preparation
- ¹H NMR Spectroscopy : Key for monitoring thiophene proton environment (δ 6.8–7.2 ppm) and confirming substitution patterns.
- Melting Point Analysis : Used to assess purity and identity.
- Mass Spectrometry (MS) : Confirms molecular weight and molecular ion peaks (e.g., m/z 238 for the acid).
- High-Performance Liquid Chromatography (HPLC) : Monitors purity and stability under various conditions.
- Solubility and Stability Tests : Conducted in polar aprotic solvents (DMF, DMSO) and aqueous buffers; compound shows stability in basic conditions but may degrade under acidic pH.
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization + Condensation | Formation of pyrimidine-thiophene core via Diels-Alder and coupling | Thiophene derivatives, pyrimidine precursors, coupling agents | 85–95 | Multi-step, requires controlled conditions |
| Hydrolysis of Methyl Ester | Conversion of methyl ester intermediate to acid | Lithium hydroxide, THF | ~85 | Mild conditions, high yield |
| Catalytic Hydrogenation (for derivatives) | Reduction of nitro groups to amines | Pd/C, H2, THF/MeOH | 98 (for intermediates) | Used for derivative synthesis |
| Purification | Silica gel chromatography, recrystallization | Solvents like PE/EtOAc mixtures | — | Critical for purity |
Research Findings and Notes
- The synthetic methods are well-established in medicinal chemistry for preparing heterocyclic compounds with thiophene and pyrimidine rings.
- The use of coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine facilitates efficient bond formation.
- Hydrolysis of ester intermediates under mild basic conditions is preferred to avoid degradation of sensitive hydroxyl groups.
- Continuous flow chemistry and catalytic methods have been explored industrially to improve yield and scalability.
- Stability studies indicate the compound is more stable under basic conditions and requires careful handling during acidic work-ups.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .
Scientific Research Applications
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity and structural attributes of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid can be contextualized against analogs with modifications to the pyrimidine core, substituent groups, or heterocyclic moieties. Below is a detailed analysis:
Pyrimidine-Based Analogs
2.1.1. 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
- Structural Difference : Replaces the thiophene ring at position 2 with a phenyl group.
- Activity : Exhibits an IC50 of ~100,000 nM against DNase-1, comparable to the thiophene-substituted compound, indicating minimal influence of the aromatic substituent (phenyl vs. thiophene) on inhibitory potency in this enzyme system .
2.1.2. 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid
- Structural Difference : Lacks the 5-hydroxy group present in the target compound.
- Activity: No direct inhibitory data are available, but the absence of the 5-hydroxy group may reduce hydrogen-bonding interactions critical for enzyme inhibition. This compound is primarily used as a biochemical reagent .
Heterocyclic Modifications: Quinazoline Derivatives
Compounds such as 3-Hydroxyquinazoline-2,4(1H,3H)-dione and 7-Anilino-3-hydroxy-1H-quinazoline-2,4-dione demonstrate significantly stronger DNase-1 inhibition (IC50: ~27,900–30,200 nM) compared to the pyrimidine-based analogs.
- Key Differences: Replacement of the pyrimidine core with a quinazoline scaffold. Additional substituents (e.g., anilino or pyrrolidinyl groups) that enhance steric and electronic interactions with the enzyme active site .
Substituent Effects on Inhibition
The weak inhibitory activity of this compound (IC50: ~100,000 nM) compared to potent inhibitors like Gentian violet cation (IC50: 350 nM) highlights the importance of:
Charge and Polarity : Gentian violet’s cationic nature facilitates stronger electrostatic interactions with DNase-1.
Hydroxyl Group Positioning : The 5,6-dihydroxy configuration in the target compound may hinder optimal binding due to steric clashes or suboptimal hydrogen-bonding geometry .
Mechanistic Insights and Research Implications
The weak inhibition of this compound suggests that pyrimidine-based scaffolds may require further optimization for DNase-1 targeting. By contrast, quinazoline derivatives with bulkier substituents (e.g., anilino groups) achieve better enzyme engagement, likely due to enhanced hydrophobic interactions or conformational flexibility . Future studies could explore hybrid structures combining pyrimidine’s hydrogen-bonding capacity with quinazoline’s steric bulk.
Biological Activity
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS No. 391680-79-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including a pyrimidine ring and thiophene moiety, suggest potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.
- Molecular Formula : C₉H₆N₂O₄S
- Molecular Weight : 238.22 g/mol
- IUPAC Name : 5,6-dihydroxy-2-(2-thienyl)-4-pyrimidinecarboxylic acid
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 |
| Compound 13 | A549 | 0.03 |
| Compound 14 | Colo-205 | 0.01 |
| Compound 15 | A2780 | 0.12 |
These results indicate that modifications in the chemical structure can enhance anticancer efficacy significantly, suggesting that similar modifications could be explored for this compound .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that derivatives of thienyl-pyrimidines exhibit substantial antibacterial and antifungal activities:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.039 |
These findings suggest that the presence of hydroxyl and thiophene groups in the structure may contribute to enhanced antimicrobial properties .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of compounds similar to 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine has been evaluated using various assays:
| Assay Type | Activity (IC50) |
|---|---|
| DPPH Radical Scavenging | 18.33 µg/mL |
| ABTS Radical Scavenging | 28.23% |
These results indicate that the compound exhibits moderate antioxidant activity, which could be beneficial in therapeutic applications targeting oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of thienyl-pyrimidine derivatives:
- Anticancer Efficacy : A study conducted by Sabita et al. assessed various pyrimidine derivatives against multiple cancer cell lines and found that structural modifications significantly affected their IC50 values, indicating a robust structure-activity relationship (SAR) .
- Antimicrobial Screening : Research highlighted in MDPI journals demonstrated that thieno[2,3-d]pyrimidines exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, confirming their utility as potential therapeutic agents .
- Antioxidant Potential : Almehizia et al. reported on the antioxidant properties of pyrimidine derivatives, showing that certain compounds had superior activity compared to standard antioxidants .
Q & A
Q. What are the standard synthetic protocols for preparing 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid?
The synthesis typically involves coupling thiophene-carboxylic acid derivatives with functionalized pyrimidine precursors. For example, analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines with thiophene moieties) are synthesized via reactions in anhydrous DMF using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as a base. Post-reaction purification via silica gel chromatography and characterization by ¹H NMR (e.g., δ 6.8–7.2 ppm for thiophene protons) and melting point analysis are critical . Adjusting reaction times (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl) can optimize yields (85–95%) .
Q. How should researchers characterize the solubility and stability of this compound?
Solubility screening in polar aprotic solvents (DMF, DMSO) and aqueous basic solutions (e.g., NaOH) is recommended, as dihydroxypyrimidine derivatives often exhibit limited solubility in non-polar solvents. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted, with HPLC monitoring for degradation products. For example, related dihydroxypyrimidines show instability in acidic conditions but remain stable in basic buffers for 48 hours .
Advanced Research Questions
Q. How can contradictory NMR data for derivatives of this compound be resolved?
Discrepancies in ¹H/¹³C NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism or residual solvents. Use deuterated DMSO for solubility and 2D NMR techniques (COSY, HSQC) to confirm connectivity. For instance, in analogous pyrrolo[2,3-d]pyrimidines, NH protons (δ 10.5–11.0 ppm) exhibit exchange broadening, requiring variable-temperature NMR to resolve . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H]+ calculated vs. observed within 1 ppm error) .
Q. What strategies are effective for optimizing bioactivity assays targeting anticancer properties?
Design dose-response studies (1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pre-treat cells for 48–72 hours and normalize viability to controls. For mechanistic studies, perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition assays if the compound targets ATP-binding pockets (e.g., tyrosine kinase inhibition IC₅₀ determination) . Compare results to structurally similar compounds (e.g., thiophene-linked pyrimidines with IC₅₀ values of 5–20 µM) to establish structure-activity relationships .
Q. How can reaction yields be improved for large-scale synthesis?
Optimize catalytic systems (e.g., Pd/C or CuI for coupling reactions) and solvent choices (toluene vs. DMF) to enhance efficiency. For instance, substituting DMF with toluene in analogous syntheses reduced side-product formation by 15% . Use microwave-assisted synthesis (80–120°C, 30–60 minutes) to accelerate reaction kinetics, achieving >90% purity after recrystallization in ethanol/water mixtures .
Methodological Considerations
Q. Table 1: Comparative Yields and Reaction Conditions for Analogous Compounds
| Compound Class | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | N-methylmorpholine | DMF | 90–95 | >98 | |
| Oxazolo[5,4-b]pyridine | Pd(OAc)₂ | Toluene | 75–85 | 95 |
Q. Table 2: Key NMR Signals for Structural Confirmation
| Proton Environment | δ Range (ppm) | Assignment Tips |
|---|---|---|
| Thiophene C-H | 6.8–7.2 | Coupling with adjacent protons |
| Pyrimidine NH | 10.5–11.0 | Broad singlet, exchangeable |
| Hydroxy (-OH) | 12.0–13.5 | Disappears in D₂O shake |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
